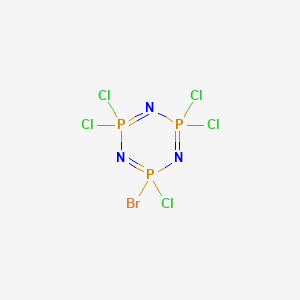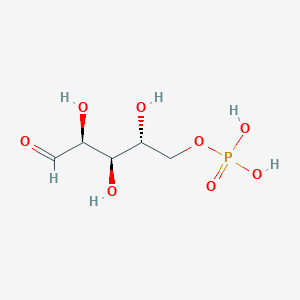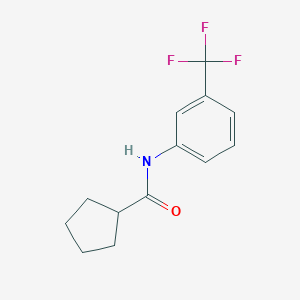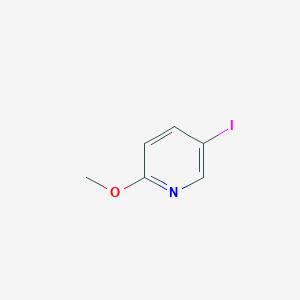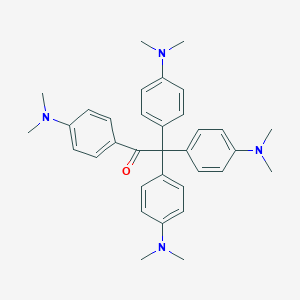
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone, also known as TDMAT, is a fluorescent compound commonly used in scientific research. It is a derivative of acetophenone and is known for its unique optical properties, making it an ideal tool for studying various biological processes.
Mécanisme D'action
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone works by binding to specific molecules within cells and emitting fluorescence when excited by light. This fluorescence can be used to track the movement and activity of these molecules, providing valuable information about their function and interactions within cells.
Effets Biochimiques Et Physiologiques
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone has no known biochemical or physiological effects on cells or organisms. It is used solely as a tool for studying biological processes and is not intended for use as a drug or therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is its unique optical properties, which make it an ideal tool for studying biological processes. It is highly sensitive and can be used to track the movement and activity of molecules within cells with high precision.
The main limitation of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is its potential toxicity to cells and organisms. It is important to use 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone in concentrations that do not cause cellular damage or interfere with the biological processes being studied.
Orientations Futures
There are many potential future directions for research involving 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone. One possible area of study is the development of new fluorescent probes based on the structure of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone. These probes could be used to study different biological processes and provide new insights into the inner workings of cells.
Another possible direction for research is the use of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone in combination with other fluorescent probes and imaging techniques. This could allow for more detailed and comprehensive studies of biological processes and provide new insights into the complex interactions that occur within cells.
Overall, 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is a valuable tool for scientific research and has the potential to contribute to many exciting discoveries in the future.
Méthodes De Synthèse
The synthesis of 4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with additional 4-(dimethylamino)benzaldehyde to form the final product.
Applications De Recherche Scientifique
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone is widely used in scientific research as a fluorescent probe for studying various biological processes. Its unique optical properties make it an ideal tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.
Propriétés
Numéro CAS |
14500-16-4 |
|---|---|
Nom du produit |
4'-(Dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone |
Formule moléculaire |
C34H40N4O |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
1,2,2,2-tetrakis[4-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C34H40N4O/c1-35(2)29-17-9-25(10-18-29)33(39)34(26-11-19-30(20-12-26)36(3)4,27-13-21-31(22-14-27)37(5)6)28-15-23-32(24-16-28)38(7)8/h9-24H,1-8H3 |
Clé InChI |
KVIIFTCIFWWLFY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Autres numéros CAS |
14500-16-4 |
Synonymes |
4'-(dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone 4'-(dimethylamino)-2,2,2-tris(4-(dimethylamino)phenyl)acetophenone trihydrochloride 4'-DTDPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




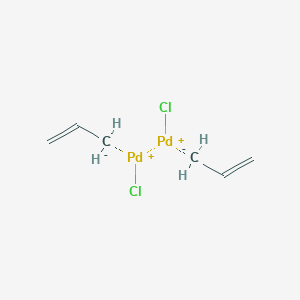
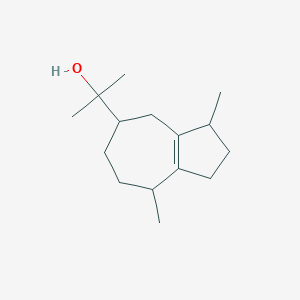

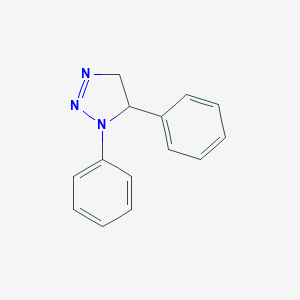
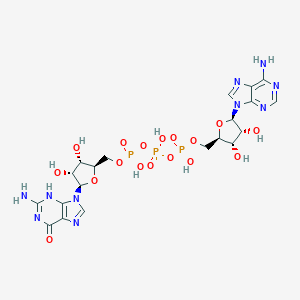
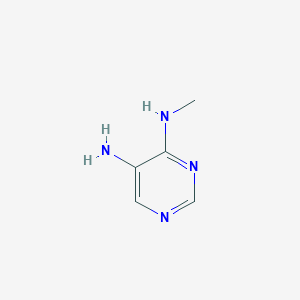
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)

